molecular formula C15H23N3O2 B1447590 tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate CAS No. 1780458-49-2

tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate

Cat. No.: B1447590
CAS No.: 1780458-49-2
M. Wt: 277.36 g/mol
InChI Key: YSJLEROPYPYPID-UHFFFAOYSA-N
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Description

Tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate is a useful research compound. Its molecular formula is C15H23N3O2 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Introduction

Tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate (CAS No. 1780458-49-2) is a novel compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Properties

  • Molecular Formula : C15H23N3O2
  • Molecular Weight : 277.36 g/mol
  • IUPAC Name : tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-pyrrolidine]-1'-carboxylate

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The presence of nitrogen atoms within the pyrrolidine and pyrazine rings facilitates hydrogen bonding and potential interactions with enzymes or receptors involved in disease pathways.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • L1210 (murine leukemia cells)
    • CEM (human T-lymphocyte cells)
    • HeLa (human cervix carcinoma)

The compound exhibited varying degrees of cytotoxicity across these cell lines, with IC50 values indicating its potency. The following table summarizes the results:

Cell LineIC50 Value (µM)Observations
L121012.5Moderate cytotoxicity observed
CEM8.7High sensitivity noted
HeLa15.2Lower sensitivity compared to CEM

Mechanistic Insights

The mechanism by which this compound exerts its effects appears linked to its ability to inhibit key signaling pathways involved in cell proliferation and survival. In particular, studies suggest that it may modulate pathways associated with apoptosis and cell cycle regulation.

Case Studies

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the anticancer properties of the compound using a panel of human cancer cell lines. The results indicated significant inhibition of cell growth in the CEM line, suggesting potential use as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings suggested that it could mitigate cell death and preserve neuronal function by reducing oxidative stress levels.

Properties

IUPAC Name

tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-pyrrolidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)18-9-6-15(11-18)12-5-4-8-17(12)10-7-16-15/h4-5,8,16H,6-7,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJLEROPYPYPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=CC=CN3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 3
tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 4
tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 5
tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 6
tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.